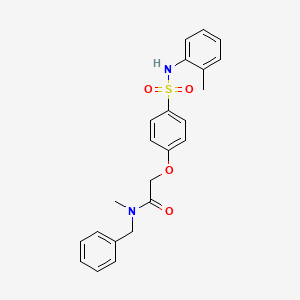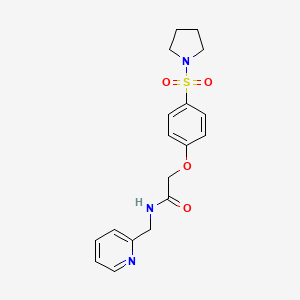
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide, also known as DMB, is a novel compound that has been synthesized in recent years. DMB has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins within the body.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves its ability to inhibit the activity of certain enzymes and proteins within the body. Specifically, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). These enzymes are involved in several cellular processes, including DNA repair and gene expression. Inhibition of these enzymes can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to induce cell death through apoptosis. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells. In non-cancer cells, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide for lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific cellular processes and study their effects. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has shown promise in several areas of research, including cancer and inflammation. However, one limitation of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is its moderate yield and purity, which can make it difficult to work with in large quantities.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide as a chemotherapy agent for cancer. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide may have potential as a treatment for other diseases, such as diabetes and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide and its potential therapeutic applications.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves several steps. The starting materials are 2,4-dimethylbenzoic acid, 2-amino-3-hydroxyquinoline, and 4-methoxybenzoyl chloride. These compounds are reacted together in the presence of a catalyst to form N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide. The yield of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is moderate, but the purity can be improved through further purification steps.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has shown potential as a therapeutic agent in several areas of research. One of the primary applications of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is in the treatment of cancer. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This has led to interest in N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide as a potential chemotherapy agent.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-13-24(18(2)14-17)28(26(30)19-9-11-22(31-3)12-10-19)16-21-15-20-6-4-5-7-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOPMAUVURQSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)








